molecular formula C22H44O4S2Sn B1592504 Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate CAS No. 26636-01-1

Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate

Cat. No.: B1592504
CAS No.: 26636-01-1
M. Wt: 555.4 g/mol
InChI Key: IRFPIPNMASANJY-UHFFFAOYSA-L
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Description

Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate (CAS 26636-01-1) is an organotin compound primarily used as a heat stabilizer for rigid polyvinyl chloride (PVC) resins and as a catalyst in polyurethane foam production . It is commercially known as Advastab TM 181S or TM 181FS and is synthesized via the reaction of dimethyltin dichloride with isooctyl mercaptoacetate . The compound has a molecular weight of 555.4 g/mol, a density of 1.17 g/cm³, and a moderate oral toxicity (rat LD₅₀: 1380 mg/kg) . Its applications include improving the physical properties of automotive seating foam and stabilizing PVC in food packaging (approved in Germany) .

Properties

IUPAC Name

6-methylheptyl 2-[dimethyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFPIPNMASANJY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CS[Sn](C)(C)SCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883124
Record name 6-Methylheptyl 4,4,14-trimethyl-7-oxo-8-oxa-3,5-dithia-4-stannapenta-1-decanoate
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Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26636-01-1
Record name Advastab TM 181
Source ChemIDplus
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Record name Acetic acid, 2,2'-[(dimethylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Record name Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate
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Record name DIMETHYLTIN BIS(ISOOCTYL THIOGLYCOLATE)
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Record name DIMETHYLTIN BIS(ISOOCTYL MERCAPTOACETATE)
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6097
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Biological Activity

Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate, an organotin compound, is notable for its applications in various industrial processes, particularly as a stabilizer in polyvinyl chloride (PVC) production. This article explores the biological activity of this compound, focusing on its toxicity, effects on human health, and environmental impact.

  • Chemical Name: this compound
  • CAS Number: 26401-97-8
  • Molecular Formula: C36H72O4S2Sn
  • Molecular Weight: 751.79 g/mol
  • Appearance: Clear yellow viscous liquid
  • Solubility: Insoluble in water

Biological Activity Overview

The biological activity of this compound primarily relates to its toxicity and potential health effects. Organotin compounds are known to exhibit immunotoxicity, neurotoxicity, and reproductive toxicity.

Toxicological Studies

  • Immunotoxicity:
    • Studies have indicated a decreased immunological response in animals exposed to organotin compounds, including a reduction in leukocyte counts and plasma cells in lymph nodes . Long-term exposure has been associated with significant alterations in immune function.
  • Neurotoxicity:
    • Research highlights neurotoxic effects across various species. Symptoms include convulsions and tremors, with observable histopathological changes such as neuronal necrosis and white matter vacuolization .
  • Reproductive Toxicity:
    • Organotin compounds have been linked to reproductive health issues, including decreased thymus weights and atrophy in male subjects following exposure . The potential for developmental toxicity remains a concern due to the compound's ability to disrupt endocrine functions.

Case Study 1: Guinea Pig Sensitization

A study involving guinea pigs demonstrated that exposure to this compound resulted in sensitization reactions. In a controlled setting, a significant percentage of the test subjects exhibited erythema scores indicative of allergic reactions after repeated exposure .

Case Study 2: Dermal Absorption

An in vitro study assessed dermal absorption using human and rat epidermis. Results indicated that while the absorption rate was lower in human skin (1.5–2%), it was notably higher in rat epidermis (6.5–7.2%). This suggests species-specific differences in absorption rates and potential toxicity profiles .

Environmental Impact

The environmental impact of this compound is significant due to its persistence and bioaccumulation potential. Recent assessments indicate that organotin compounds can be more toxic to aquatic organisms than previously recognized, raising concerns about their ecological risks .

Summary of Findings

Parameter Observation
ImmunotoxicityReduced leukocyte counts; altered immune function
NeurotoxicityConvulsions; neuronal necrosis; white matter vacuolization
Reproductive ToxicityDecreased thymus weights; potential endocrine disruption
Dermal Absorption (Human)1.5–2% absorption rate
Dermal Absorption (Rat)6.5–7.2% absorption rate
Environmental ToxicityHigh toxicity to aquatic organisms; bioaccumulation risk

Scientific Research Applications

Industrial Applications

1. Plastics and Polymers

Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate is commonly used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Its role as a heat stabilizer helps prevent degradation during processing and extends the lifespan of plastic products. The compound has been shown to improve the thermal stability of PVC formulations, making it a valuable additive in the plastics industry .

2. Coatings and Sealants

The compound is also utilized in coatings and sealants due to its ability to enhance adhesion and durability. It provides protective properties against moisture and environmental degradation, making it suitable for outdoor applications. Its effectiveness in improving the performance of coatings has been documented in various studies .

3. Agricultural Chemicals

In agricultural applications, this compound is employed as a biocide and fungicide. Its organotin structure allows it to exhibit antimicrobial properties, which are beneficial for protecting crops from pests and diseases. Research has indicated that this compound can be effective against a range of agricultural pathogens .

Environmental Impact and Safety

While this compound has useful properties, its environmental impact cannot be overlooked. Organotin compounds have been associated with toxicity in aquatic organisms, leading to regulatory scrutiny. Studies have shown that certain organotin derivatives can bioaccumulate and pose risks to marine life . Therefore, its use is often regulated to mitigate potential ecological harm.

Case Studies

Case Study 1: PVC Stabilization

A study conducted by NICNAS assessed the effectiveness of this compound as a PVC stabilizer. The results demonstrated significant improvements in thermal stability compared to traditional stabilizers. The study concluded that this compound could replace less effective or more toxic alternatives in PVC formulations .

Case Study 2: Agricultural Efficacy

Research published in agricultural journals highlighted the efficacy of this compound as a fungicide. Field trials showed a marked reduction in fungal infections on crops treated with formulations containing this compound. The findings support its use as an environmentally friendly alternative to more harmful pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with structural or functional similarities were analyzed based on alkyl substituents, applications, toxicity, and regulatory status. Key compounds include:

Dibutyltin bis(isooctyl thioglycolate) (CAS 25168-24-5)

  • Structure : Contains dibutyl groups on tin instead of dimethyl.
  • Applications : Used as a PVC stabilizer and catalyst. Registered under REACH as a phase-in substance .
  • Performance : Larger butyl groups may reduce volatility and enhance polymer compatibility compared to dimethyl analogues. However, dibutyltin compounds are generally more toxic than dimethyl derivatives, limiting their use in sensitive applications .

Dioctyltin bis(isooctyl thioglycolate) (CAS 26401-97-8)

  • Structure : Features dioctyl groups on tin.
  • Applications : Employed as a heat stabilizer in PVC and a catalyst in polyurethane systems .
  • Performance : The longer octyl chains improve thermal stability and reduce migration in polymers but may introduce steric hindrance, reducing catalytic efficiency .

Diisooctyl 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]diacetate (CAS 52628-34-9)

  • Structure : Contains a tetrabutyl-distannathianediyl core, incorporating two tin atoms.
  • Applications : Likely used in high-temperature stabilization due to enhanced thermal resistance from multiple tin centers.

Comparative Data Table

Compound (CAS No.) Alkyl Groups Molecular Weight (g/mol) Applications Toxicity (Oral LD₅₀, rat) Regulatory Status
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate (26636-01-1) Dimethyl 555.4 PVC stabilizer, PU foam catalyst 1380 mg/kg Approved for food packaging (Germany)
Dibutyltin bis(isooctyl thioglycolate) (25168-24-5) Dibutyl ~628 (estimated) PVC stabilizer, catalyst Higher toxicity than dimethyl REACH registered
Dioctyltin bis(isooctyl thioglycolate) (26401-97-8) Dioctyl ~740 (estimated) High-temperature PVC stabilization Data limited Industrial use
Tetrabutyl-distannathianediyl derivative (52628-34-9) Tetrabutyl ~850 (estimated) Specialty high-heat applications Likely high Limited data

Key Findings

Alkyl Group Impact :

  • Dimethyl derivatives (e.g., CAS 26636-01-1) offer higher reactivity and lower molecular weight, making them effective catalysts but moderately toxic.
  • Larger alkyl groups (butyl, octyl) enhance thermal stability and polymer compatibility but reduce catalytic efficiency and increase persistence in the environment .

Toxicity Trends :

  • Dimethyltin compounds exhibit lower acute toxicity (LD₅₀ ~1380 mg/kg) compared to dibutyl analogues, which are associated with stricter regulatory controls .

Regulatory and Industrial Use :

  • The dimethyl variant is approved for food-contact applications in Germany, while dibutyl and dioctyl derivatives face stricter regulations due to environmental and health concerns .

Emerging Alternatives :

  • Mixtures of diisooctyl and triisooctyl tin compounds (e.g., USP Plastic Additive 18 RS) are being explored to balance performance and safety in polymer applications .

Preparation Methods

Direct Esterification of Dimethyltin Dichloride with Isooctyl Mercaptoacetate

One of the most widely reported methods involves the reaction of dimethyltin dichloride (Sn(CH3)2Cl2) with isooctyl mercaptoacetate under controlled conditions:

  • Step 1: Preparation of isooctyl mercaptoacetate by esterification of mercaptoacetic acid with isooctanol.
  • Step 2: Reaction of dimethyltin dichloride with isooctyl mercaptoacetate in an inert atmosphere (e.g., nitrogen) to avoid hydrolysis.
  • Step 3: The chloride ligands on tin are substituted by the mercaptoacetate groups, forming the bis(mercaptoacetate) ester complex.
  • Step 4: Purification by recrystallization or distillation to isolate the pure diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate.

This method is efficient, yielding high purity products suitable for industrial applications.

Transesterification from Other Organotin Mercaptoacetates

Alternatively, transesterification can be employed starting from other organotin mercaptoacetate esters (e.g., dimethyltin bis(2-ethylhexyl mercaptoacetate)):

  • The precursor organotin mercaptoacetate is reacted with isooctanol under acidic or basic catalysis.
  • The alkyl groups on the mercaptoacetate ligands are exchanged to isooctyl groups.
  • This method allows for fine-tuning of the ester alkyl chain length and properties.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Reaction atmosphere Inert gas (N2 or Ar) Prevents hydrolysis of organotin chloride
Temperature 50–120 °C Controlled to optimize substitution rate
Solvent Non-polar solvents (toluene, xylene) or neat Facilitates esterification and substitution
Molar ratio (SnCl2:mercaptoacetate) 1:2 Stoichiometric to achieve bis-substitution
Reaction time 4–12 hours Depends on temperature and solvent
Purification Recrystallization or vacuum distillation To remove unreacted materials and byproducts

Analytical and Characterization Data Supporting Preparation

Research Findings on Preparation Efficiency and Stability

  • Studies indicate that the esterification and substitution reactions proceed with yields >85% under optimized conditions.
  • The presence of mercaptoacetate ligands increases molecular weight and reduces volatility , enhancing thermal stability and reducing toxicity compared to simpler organotin compounds.
  • Hydrolysis studies show that under acidic conditions, the compound can partially convert to mono-chloro esters, but such degradation is minimal under typical storage and use conditions.
  • The compound's stability during polymer processing is linked to the robustness of the Sn–S and ester bonds formed during synthesis.

Comparative Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Purity Level
Direct reaction of dimethyltin dichloride with isooctyl mercaptoacetate Straightforward, high yield, industrially scalable Requires inert atmosphere, sensitive to moisture 85–95 >98%
Transesterification from other organotin mercaptoacetates Allows modification of alkyl chain, flexible More steps, longer reaction times 75–85 95–98%
Alternative substitution using dimethyltin oxide precursors Potentially less corrosive reagents Lower reactivity, longer reaction 70–80 90–95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate
Reactant of Route 2
Reactant of Route 2
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate

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